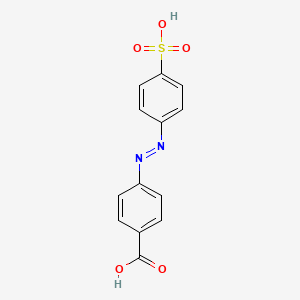

4-Carboxy-4'-sulfoazobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10N2O5S |

|---|---|

Molecular Weight |

306.3 g/mol |

IUPAC Name |

4-[(4-sulfophenyl)diazenyl]benzoic acid |

InChI |

InChI=1S/C13H10N2O5S/c16-13(17)9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)21(18,19)20/h1-8H,(H,16,17)(H,18,19,20) |

InChI Key |

IDPOSZGKQSRDFE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)O)N=NC2=CC=C(C=C2)S(=O)(=O)O |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N=NC2=CC=C(C=C2)S(=O)(=O)O |

Synonyms |

4-carboxy-4'-sulfoazobenzene |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modification of 4 Carboxy 4 Sulfoazobenzene

Established Synthetic Pathways for 4-Carboxy-4'-sulfoazobenzene

The primary and most well-established method for synthesizing 4-Carboxy-4'-sulfoazobenzene, like most other asymmetrical azo dyes, is through a two-step process involving diazotization followed by an azo coupling reaction. wur.nl

Diazotization and Azo Coupling Reactions

The synthesis of 4-Carboxy-4'-sulfoazobenzene commences with the diazotization of an aromatic amine. In this specific case, either 4-aminobenzoic acid or sulfanilic acid can be chosen as the starting amine for diazotization. The general mechanism of diazotization involves the reaction of a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C), to form a diazonium salt. canada.ca

Following the formation of the diazonium salt, the second step is the azo coupling reaction. The diazonium salt, being an electrophile, is then reacted with an electron-rich aromatic compound, known as the coupling component. For the synthesis of 4-Carboxy-4'-sulfoazobenzene, if 4-aminobenzoic acid was initially diazotized, the coupling component would be sulfanilic acid. Conversely, if sulfanilic acid was diazotized, 4-aminobenzoic acid would serve as the coupling component. researchgate.netnih.gov The coupling reaction is sensitive to pH. For coupling with phenols, an alkaline medium is generally preferred, while for coupling with aromatic amines, a slightly acidic medium is optimal. researchgate.net

One specific synthetic approach involves the diazotization of sulfanilic acid with sodium nitrite in a dilute hydrochloric acid solution to produce 4-sulfobenzenediazonium chloride. nih.gov This diazonium salt is then coupled with 4-aminobenzoic acid to yield 4-Carboxy-4'-sulfoazobenzene. Another reported synthesis starts with the condensation of sulfanilic acid and 4-nitrobenzoic acid. asm.org

| Reactant 1 (Diazonium Component) | Reactant 2 (Coupling Component) | Product |

| 4-Aminobenzoic acid | Sulfanilic acid | 4-Carboxy-4'-sulfoazobenzene |

| Sulfanilic acid | 4-Aminobenzoic acid | 4-Carboxy-4'-sulfoazobenzene |

| 4-Nitrobenzoic acid | Sulfanilic acid | 4-Carboxy-4'-sulfoazobenzene (via nitro-amine condensation) |

Regioselective Functionalization Approaches

Regioselective functionalization of the pre-formed 4-Carboxy-4'-sulfoazobenzene molecule primarily involves electrophilic aromatic substitution. The positions of any new substituents on the aromatic rings are dictated by the directing effects of the existing carboxylic acid and sulfonic acid groups.

Both the carboxylic acid (-COOH) and the sulfonic acid (-SO₃H) groups are deactivating, meta-directing groups for electrophilic aromatic substitution. organicchemistrytutor.comlibretexts.org This deactivating nature is due to their electron-withdrawing inductive and resonance effects, which decrease the electron density of the aromatic rings, making them less susceptible to electrophilic attack than benzene. libretexts.orgmasterorganicchemistry.com

Consequently, any further electrophilic substitution on either of the aromatic rings of 4-Carboxy-4'-sulfoazobenzene would be expected to occur at the positions meta to the existing substituents. For the carboxylated ring, this would be the 3- and 5-positions, and for the sulfonated ring, the 3'- and 5'-positions. However, achieving such substitutions can be challenging due to the strong deactivation of the rings.

| Substituent Group | Directing Effect | Ring Activity |

| -COOH | Meta | Deactivating |

| -SO₃H | Meta | Deactivating |

Derivatization Techniques for Enhanced Research Utility

The functional groups present in 4-Carboxy-4'-sulfoazobenzene, namely the carboxylic acid and sulfonic acid moieties, provide avenues for various derivatization reactions, allowing for the fine-tuning of its properties and its conjugation to other molecules.

Modifications of Carboxylic Acid Moieties for Conjugation

The carboxylic acid group is a versatile handle for conjugation, most commonly through the formation of amide or ester linkages.

Amide Bond Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This reaction typically requires the activation of the carboxylic acid, as direct reaction with an amine would lead to an acid-base reaction. chemistrysteps.com Common coupling reagents used in medicinal chemistry and bioconjugation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and reduce side reactions. chemistrysteps.comhepatochem.com Another class of highly effective coupling agents are uronium/aminium reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). growingscience.com

Ester Bond Formation: Similarly, the carboxylic acid can be converted to an ester by reaction with an alcohol. Esterification can be catalyzed by acids, but for more sensitive substrates, milder methods are preferred. The Steglich esterification, which uses DCC and a catalytic amount of DMAP, is a widely used method for forming esters under mild conditions. wikipedia.org

These conjugation strategies are crucial for attaching 4-Carboxy-4'-sulfoazobenzene to biomolecules like proteins or to solid supports for various applications.

| Reaction Type | Reagents | Functional Group Formed |

| Amide Coupling | Amine, DCC/EDC or HATU | Amide (-CONH-) |

| Esterification | Alcohol, DCC/DMAP (Steglich) | Ester (-COO-) |

Functionalization of Sulfonic Acid Groups for Specific Interactions

The sulfonic acid group is a strong acid and is typically present as a sulfonate anion at physiological pH. While generally less reactive for conjugation than a carboxylic acid, it can be chemically modified.

A common strategy involves the conversion of the sulfonic acid to a more reactive sulfonyl chloride (-SO₂Cl) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). wikipedia.org The resulting sulfonyl chloride is a potent electrophile and can react with a variety of nucleophiles:

Sulfonamide Formation: Reaction with primary or secondary amines yields sulfonamides (-SO₂NHR).

Sulfonate Ester Formation: Reaction with alcohols produces sulfonate esters (-SO₂OR).

These transformations allow for the introduction of different functionalities onto the sulfonated ring, which can be tailored for specific interactions or further chemical modifications. Additionally, the sulfonic acid group itself plays a crucial role in the water solubility of the molecule. openochem.org

Strategies for Aromatic Ring Substitution to Modulate Reactivity

As discussed in section 2.1.2, the introduction of new substituents onto the aromatic rings of 4-Carboxy-4'-sulfoazobenzene via electrophilic aromatic substitution is challenging due to the deactivating nature of the existing groups. The incoming electrophile would be directed to the meta positions.

An alternative strategy to modulate the reactivity and properties of the molecule is to start with already substituted precursors for the diazotization and coupling reactions. For instance, using a substituted 4-aminobenzoic acid or a substituted sulfanilic acid would lead to a derivative of 4-Carboxy-4'-sulfoazobenzene with a specific substitution pattern that might not be achievable through direct functionalization of the parent molecule.

Furthermore, nucleophilic aromatic substitution (SNAr) could be a viable strategy if the aromatic rings are appropriately activated with strongly electron-withdrawing groups, such as nitro groups, at positions ortho or para to a good leaving group like a halide. uomustansiriyah.edu.iq However, this would require the synthesis of a suitably pre-functionalized 4-Carboxy-4'-sulfoazobenzene derivative.

Purification and Isolation Methodologies in Compound Synthesis

The purification and isolation of 4-Carboxy-4'-sulfoazobenzene and its derivatives are crucial steps to ensure the purity of the final product. Several techniques are employed for this purpose.

A common method for purifying the crude product of 4-Carboxy-4'-sulfoazobenzene synthesis involves repeated dissolution in an alkaline solution followed by precipitation with an acid. asm.org

Chromatographic techniques are widely used for the purification of azobenzene (B91143) derivatives:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for both analyzing the purity of 4-Carboxy-4'-sulfoazobenzene and for its purification. asm.org A typical method might use a C18 column with a gradient of methanol (B129727) and a phosphoric acid solution as the mobile phase. asm.orgwur.nl

Flash Chromatography: This is a rapid purification method that can be used for the separation of azobenzene derivatives. umich.edu

Ion Exchange Chromatography: This technique can be effective for separating charged molecules like 4-Carboxy-4'-sulfoazobenzene. core.ac.uk

Hydrophobic Interaction Chromatography: This method separates molecules based on their hydrophobicity and can also be applied to the purification of azobenzene compounds. core.ac.uk

Recrystallization is another fundamental technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization. For some azobenzene derivatives, recrystallization from solvents like ethanol (B145695) is effective. aascit.org

The identity and purity of the final product are typically confirmed by various analytical methods, including:

UV-Visible Spectroscopy: To determine the absorption maxima. asm.org

Elemental Analysis: To confirm the elemental composition. asm.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

Mass Spectrometry: To determine the molecular weight.

Below is a table summarizing the purification techniques and analytical methods.

| Purification/Isolation Method | Principle | Application for 4-Carboxy-4'-sulfoazobenzene & Derivatives | References |

| Precipitation/Dissolution | Differential solubility in acidic and alkaline solutions. | Purification of crude 4-Carboxy-4'-sulfoazobenzene. | asm.org |

| Reversed-Phase HPLC | Separation based on hydrophobicity. | Purity analysis and purification of 4-Carboxy-4'-sulfoazobenzene. | asm.orgwur.nl |

| Flash Chromatography | Rapid column chromatography. | Purification of various azobenzene derivatives. | umich.edu |

| Ion Exchange Chromatography | Separation based on charge. | Purification of charged azobenzene derivatives. | core.ac.uk |

| Hydrophobic Interaction Chromatography | Separation based on hydrophobicity. | Purification of azobenzene compounds. | core.ac.uk |

| Recrystallization | Purification of solids based on solubility differences. | Purification of azobenzene derivatives from solvents like ethanol. | aascit.org |

| Analytical Method | Purpose | References |

| UV-Visible Spectroscopy | Determine absorption maxima. | asm.org |

| Elemental Analysis | Confirm elemental composition. | asm.org |

| NMR Spectroscopy | Elucidate chemical structure. | |

| Mass Spectrometry | Determine molecular weight. |

Advanced Characterization and Structural Elucidation of 4 Carboxy 4 Sulfoazobenzene

Spectroscopic Techniques for Molecular Confirmation

Spectroscopic methods provide detailed information about the molecular structure, bonding, and chemical environment of 4-Carboxy-4'-sulfoazobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. mdpi.com In the case of 4-Carboxy-4'-sulfoazobenzene, both ¹H and ¹³C NMR would provide critical data.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the two different phenyl rings. The protons on the carboxyphenyl ring would exhibit chemical shifts influenced by the electron-withdrawing carboxylic acid group, while the protons on the sulfophenyl ring would be affected by the sulfonic acid group. The specific splitting patterns (e.g., doublets, triplets) would help to confirm the substitution pattern on each ring. The acidic protons of the carboxyl and sulfo groups would likely appear as broad singlets, and their chemical shifts could be sensitive to the solvent and concentration. msu.edu

¹³C NMR: The carbon NMR spectrum would complement the proton data by providing information on the carbon skeleton. organicchemistrydata.org Distinct signals would be expected for the carboxyl carbon, the carbons directly attached to the azo group, the carbon bearing the sulfo group, and the other aromatic carbons. organicchemistrydata.org The chemical shifts of these carbons provide insight into the electronic environment of each part of the molecule. organicchemistrydata.org For instance, the carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift. organicchemistrydata.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 4-Carboxy-4'-sulfoazobenzene

| Atom | Predicted Chemical Shift (ppm) | Notes |

| Aromatic Protons (Carboxyphenyl) | 7.5 - 8.5 | Influenced by the electron-withdrawing carboxyl group. |

| Aromatic Protons (Sulfophenyl) | 7.8 - 8.2 | Influenced by the electron-withdrawing sulfo group. |

| Carboxyl Proton (-COOH) | 10 - 13 | Typically a broad singlet, position is solvent dependent. |

| Sulfo Proton (-SO₃H) | 10 - 12 | Typically a broad singlet, position is solvent dependent. |

| Carbonyl Carbon (-COOH) | 165 - 185 | Characteristic downfield shift for carboxylic acids. organicchemistrydata.org |

| Aromatic Carbons | 120 - 150 | Specific shifts depend on the substituent effects. |

Note: The predicted values are approximate and can vary based on the solvent, concentration, and instrument parameters.

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. chemguide.co.uk For 4-Carboxy-4'-sulfoazobenzene, with a molecular formula of C₁₃H₁₀N₂O₅S, the expected monoisotopic mass is approximately 306.03 Da. nih.govuni.lu

Upon ionization in the mass spectrometer, the molecular ion [M]⁺ or [M-H]⁻ is formed. chemguide.co.uk This ion can then undergo fragmentation, breaking into smaller, characteristic pieces. chemguide.co.ukwikipedia.org The analysis of these fragments provides clues to the molecule's structure. Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules or radicals. libretexts.org

Table 2: Predicted Mass Spectrometry Data for 4-Carboxy-4'-sulfoazobenzene

| Ion | m/z (mass-to-charge ratio) | Possible Fragmentation Pathway |

| [M+H]⁺ | 307.03832 | Protonated molecular ion. uni.lu |

| [M-H]⁻ | 305.02376 | Deprotonated molecular ion. uni.lu |

| [C₆H₅N₂O₂S]⁺ | 201 | Cleavage of the bond between the azo group and the carboxyphenyl ring. |

| [C₇H₅O₂]⁺ | 121 | Fragment corresponding to the carboxyphenyl group. |

| [C₆H₅SO₃]⁺ | 157 | Fragment corresponding to the sulfophenyl group. |

| [C₆H₅]⁺ | 77 | Phenyl cation, a common fragment in aromatic compounds. docbrown.info |

Note: The fragmentation pattern can be influenced by the ionization technique used (e.g., Electron Ionization, Electrospray Ionization). uni-saarland.de

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cigrjournal.org Each functional group has characteristic vibrational frequencies, creating a unique "fingerprint" spectrum for the compound. cigrjournal.org

IR Spectroscopy: In the IR spectrum of 4-Carboxy-4'-sulfoazobenzene, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxyl group, the N=N stretch of the azo group, and the S=O stretches of the sulfonic acid group. researchgate.netnih.gov Aromatic C-H and C=C stretching vibrations would also be present. nih.gov

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. libretexts.org Therefore, the N=N stretching of the azo bridge and the symmetric breathing modes of the aromatic rings would likely show strong signals in the Raman spectrum. libretexts.orgnih.gov The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule. cigrjournal.org

Table 3: Characteristic IR and Raman Vibrational Frequencies for 4-Carboxy-4'-sulfoazobenzene

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) | IR |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 | IR |

| Azo Group | N=N Stretch | 1450 - 1400 | IR, Raman |

| Sulfonic Acid | S=O Stretch | 1350 - 1340 and 1165 - 1150 | IR |

| Aromatic Rings | C=C Stretch | 1600 - 1450 | IR, Raman |

| Aromatic Rings | C-H Stretch | 3100 - 3000 | IR, Raman |

Chromatographic Separation Methods for Purity Assessment and Complex Mixture Analysis

Chromatographic techniques are essential for separating 4-Carboxy-4'-sulfoazobenzene from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis of non-volatile compounds like 4-Carboxy-4'-sulfoazobenzene. asm.org Reversed-phase HPLC, using a C18 column, is a common approach for separating aromatic acids. tajhizkala.irhelixchrom.com

A typical HPLC method would involve a mobile phase consisting of an aqueous buffer (to control the ionization of the acidic groups) and an organic modifier like acetonitrile (B52724) or methanol (B129727). upb.ro A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve good separation of compounds with different polarities. asm.org Detection is typically performed using a UV-Vis detector, as azobenzene (B91143) compounds have strong absorbance in the UV-Visible region. asm.orgnih.gov The purity of a 4-Carboxy-4'-sulfoazobenzene sample can be determined by the presence of a single major peak in the chromatogram. asm.org

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is generally used for the analysis of volatile and thermally stable compounds. tsu.edu Since 4-Carboxy-4'-sulfoazobenzene is a non-volatile salt, direct analysis by GC is not feasible. However, it could be analyzed after a derivatization step to convert the acidic functional groups into more volatile esters or silyl (B83357) ethers. patsnap.com

The derivatized compound could then be injected into the GC, where it would be separated based on its boiling point and interaction with the stationary phase of the GC column. researchgate.net Coupling the GC to a mass spectrometer (GC-MS) would allow for the identification of the derivatized 4-Carboxy-4'-sulfoazobenzene and any volatile impurities. tsu.edupatsnap.com

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction (XRD) is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This powerful analytical method provides precise information on bond lengths, bond angles, and the spatial relationship between molecules in the crystal lattice. Such data are invaluable for understanding the intermolecular forces that govern the solid-state packing of a compound, which in turn influence its macroscopic properties.

While a detailed crystal structure of 4-Carboxy-4'-sulfoazobenzene determined by single-crystal X-ray diffraction is not publicly available in the surveyed scientific literature, the principles of the technique and the structural characteristics of related azobenzene derivatives allow for a comprehensive discussion of the expected findings.

Hypothetical Crystallographic Data

An X-ray diffraction experiment on a suitable single crystal of 4-Carboxy-4'-sulfoazobenzene would yield a set of crystallographic data that describes the unit cell and the symmetry of the crystal. The unit cell is the basic repeating structural unit of a crystalline solid. This information would typically be presented in a table format as illustrated below.

Table 1: Hypothetical Crystallographic Data for 4-Carboxy-4'-sulfoazobenzene

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.5 |

| b (Å) | 8.9 |

| c (Å) | 14.2 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1520.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.54 |

Note: The data presented in this table are hypothetical and serve as an illustration of the parameters that would be determined from an X-ray diffraction analysis.

Detailed Research Findings: Expected Structural Features

The molecular structure of 4-Carboxy-4'-sulfoazobenzene features a largely planar azobenzene core, which is substituted with a carboxylic acid group at the 4-position and a sulfonic acid group at the 4'-position. These functional groups are expected to play a dominant role in the crystal packing through the formation of extensive intermolecular hydrogen bonds.

The azobenzene unit itself is known to adopt a thermodynamically stable trans configuration, which would likely be observed in the solid state. The phenyl rings are anticipated to be nearly coplanar, although some degree of torsion around the C-N bonds is possible.

The most significant interactions dictating the supramolecular assembly would be the hydrogen bonds formed by the carboxylic acid and sulfonic acid moieties. The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl group) and an acceptor (at the carbonyl oxygen). This often leads to the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.

The sulfonic acid group is also a strong hydrogen bond donor. It is expected to engage in hydrogen bonding with the carboxylic acid groups, the sulfonyl oxygen atoms of neighboring molecules, or potentially with solvent molecules if the crystal is a hydrate. The interplay of these hydrogen bonding motifs would result in a complex three-dimensional network.

Table 2: Expected Hydrogen Bond Geometries

| Donor-H···Acceptor | Typical Distance (Å) | Typical Angle (°) |

| O-H (carboxyl)···O=C (carboxyl) | 2.6 - 2.8 | 160 - 180 |

| O-H (sulfo)···O=S (sulfo) | 2.7 - 2.9 | 150 - 170 |

| O-H (sulfo)···O=C (carboxyl) | 2.6 - 2.8 | 160 - 180 |

Note: This table presents typical ranges for hydrogen bond geometries and is for illustrative purposes.

Environmental Biotransformation and Biodegradation Research of 4 Carboxy 4 Sulfoazobenzene

Microbial Degradation Pathways and Mechanisms

The microbial breakdown of 4-Carboxy-4'-sulfoazobenzene is a complex process involving specific microorganisms and enzymatic activities. The initial and most critical step is the cleavage of the azo bond, which leads to the formation of aromatic amines that can be further mineralized.

A significant breakthrough in the aerobic degradation of sulfonated azo dyes was the isolation of a bacterial strain, designated S5, which is capable of utilizing 4-Carboxy-4'-sulfoazobenzene as its sole source of carbon and energy. This strain was developed through a continuous adaptation of Hydrogenophaga palleronii S1, a bacterium known for its ability to grow aerobically on 4-aminobenzenesulfonate (B1229798). The adaptation process involved gradually exposing a mixed culture containing Hydrogenophaga palleronii S1 and Agrobacterium radiobacter S2 to increasing concentrations of 4-Carboxy-4'-sulfoazobenzene while reducing the concentration of sulfanilate. d-nb.info

The rationale behind this approach was that sulfanilate is a structural component of many azo dyes, and a culture capable of mineralizing sulfanilate might be adapted to cleave the azo bond to release this substrate. d-nb.info After two months of this selective pressure, the culture was able to decolorize the azo dye, and subsequent plating on a solid mineral medium with 4-Carboxy-4'-sulfoazobenzene as the sole carbon source led to the isolation of strain S5. d-nb.info Phenotypically, strain S5 demonstrated the ability to grow aerobically by breaking down 4-Carboxy-4'-sulfoazobenzene. d-nb.info

Table 1: Microbial Strain Utilizing 4-Carboxy-4'-sulfoazobenzene

| Strain ID | Original Strain | Adaptation Substrate | Sole Carbon & Energy Source |

| S5 | Hydrogenophaga palleronii S1 | 4-aminobenzenesulfonate | 4-Carboxy-4'-sulfoazobenzene |

The key enzymes responsible for the initial cleavage of the azo bond (–N=N–) in azo dyes are azoreductases. These enzymes catalyze the reductive cleavage of the azo linkage, resulting in the formation of corresponding aromatic amines. In the case of 4-Carboxy-4'-sulfoazobenzene, the enzyme responsible for this initial step is a 4-carboxy-4'-sulfoazobenzene reductase. itrcweb.org

Azoreductases can be broadly classified based on their flavin dependency and their requirement for electron donors like NADH or NADPH. researchgate.netnih.gov Azoreductases from aerobic microorganisms are often oxygen-insensitive, while those from anaerobic bacteria are typically inhibited by oxygen. researchgate.net The enzymatic activity of azoreductases is crucial as it initiates the degradation process, transforming the colored azo dye into colorless, and often less toxic, aromatic amines which can then be further metabolized. nih.gov While the specific characteristics of the azoreductase from Hydrogenophaga palleronii S5 have not been extensively detailed in the available literature, its activity is inferred from the observed degradation of 4-Carboxy-4'-sulfoazobenzene.

Aerobic Degradation:

The aerobic degradation pathway of 4-Carboxy-4'-sulfoazobenzene by strain S5 is proposed to begin with the reductive cleavage of the azo bond. This initial enzymatic step yields two primary metabolites: 4-aminobenzoate (B8803810) and 4-aminobenzenesulfonate. d-nb.infoitrcweb.org

4-Carboxy-4'-sulfoazobenzene → 4-Aminobenzoate + 4-Aminobenzenesulfonate itrcweb.org

Following this initial cleavage, these aromatic amines are funneled into established aerobic degradation pathways. 4-aminobenzoate can be further metabolized through pathways involving the formation of intermediates like p-aminophenol or 3,4-dihydroxybenzoate. itrcweb.org The ability of Hydrogenophaga palleronii S1 to mineralize 4-aminobenzenesulfonate was the basis for its selection for the adaptation studies that yielded strain S5. d-nb.info

Anaerobic Degradation:

While specific studies on the anaerobic degradation of 4-Carboxy-4'-sulfoazobenzene are limited, the general mechanism for sulfonated azo dyes under anaerobic conditions involves an initial reductive cleavage of the azo bond by a wide range of anaerobic and facultative anaerobic bacteria. This process is generally non-specific and results in the formation of aromatic amines. uni-konstanz.de

In mixed anaerobic-aerobic treatment systems, the initial anaerobic stage is used to decolorize the dye wastewater by cleaving the azo bonds. The resulting aromatic amines are often resistant to further degradation under anaerobic conditions. Therefore, a subsequent aerobic treatment is employed to mineralize these intermediate metabolites. uni-konstanz.de For instance, in the anaerobic degradation of other sulfonated compounds like linear alkylbenzene sulfonate, microbial consortia have been shown to be effective. nih.gov

Table 2: Degradation Metabolites of 4-Carboxy-4'-sulfoazobenzene

| Degradation Condition | Initial Metabolites |

| Aerobic | 4-Aminobenzoate, 4-Aminobenzenesulfonate |

| Anaerobic (Proposed) | 4-Aminobenzoate, 4-Aminobenzenesulfonate |

Role of 4-Carboxy-4'-sulfoazobenzene as a Sole Carbon and Energy Source in Microbial Growth

A pivotal finding in the study of 4-Carboxy-4'-sulfoazobenzene biodegradation is the ability of the isolated bacterial strain S5 to utilize this compound as the sole source of carbon and energy for aerobic growth. d-nb.info This demonstrates a complete mineralization pathway, where the bacterium can derive all its necessary carbon and energy for metabolic processes from the breakdown of this synthetic dye.

The successful cultivation of strain S5 on a mineral medium containing 4-Carboxy-4'-sulfoazobenzene as the only organic substrate provides clear evidence for this capability. d-nb.info This is a significant observation, as many microbial degradation processes for azo dyes are co-metabolic, requiring the presence of an additional carbon source to support microbial growth and enzymatic activity. The ability to use the dye as a sole carbon and energy source enhances the potential for its efficient removal in bioremediation applications.

Bioremediation Potential and Environmental Fate Studies

The isolation of microbial strains like Hydrogenophaga palleronii S5 that can completely mineralize 4-Carboxy-4'-sulfoazobenzene highlights the significant potential for bioremediation of wastewaters contaminated with this and structurally similar sulfonated azo dyes. Bioremediation offers an environmentally friendly and cost-effective alternative to conventional physicochemical treatment methods for dye-laden effluents. nih.gov

The environmental fate of 4-Carboxy-4'-sulfoazobenzene is influenced by both biotic and abiotic factors. epa.gov Its transport and distribution in the environment are governed by its physical and chemical properties. Biodegradation, as demonstrated by the activity of specialized microorganisms, is a key process in its natural attenuation. However, the persistence of such compounds in the environment depends on the presence of competent microbial populations and suitable environmental conditions. While laboratory studies have confirmed the potential for biodegradation, further field studies are necessary to fully understand the environmental fate and transport of 4-Carboxy-4'-sulfoazobenzene under various ecological conditions. epa.govepa.gov

Molecular Biology and Genetic Aspects of Microbial Degradation of Sulfonated Azo Compounds

The microbial degradation of sulfonated azo compounds is underpinned by specific genetic and molecular mechanisms. The genes encoding azoreductase enzymes are central to this process. In many bacteria, these genes have been identified, cloned, and characterized. For example, a gene for azoreductase has been amplified from Rhodobacter sphaeroides and expressed in Escherichia coli, and its role in the biodegradation of azo dyes has been investigated. nih.gov

Transcriptomic analyses of bacteria degrading other azo dyes have revealed the upregulation of genes involved in various metabolic pathways, including those for the degradation of aromatic compounds like benzoate (B1203000) and naphthalene. nih.gov This suggests that the degradation of the aromatic amines produced from the initial azo bond cleavage involves a suite of enzymes encoded by specific gene clusters. While the specific genes and regulatory networks involved in the degradation of 4-Carboxy-4'-sulfoazobenzene by Hydrogenophaga palleronii S5 have not yet been fully elucidated, it is expected that they would include an azoreductase gene and genes for the catabolism of 4-aminobenzoate and 4-aminobenzenesulfonate. Further research in this area could lead to the development of genetically engineered microorganisms with enhanced capabilities for the bioremediation of sulfonated azo dyes. nih.gov

Applications of 4 Carboxy 4 Sulfoazobenzene in Supramolecular Chemistry and Material Science

Host-Guest Complexation and Molecular Recognition Phenomena

Host-guest chemistry involves the formation of unique structural complexes between a larger host molecule and a smaller guest molecule. Azobenzene (B91143) derivatives, including 4-Carboxy-4'-sulfoazobenzene, are frequently studied as guest molecules due to their defined shape and photochromic properties.

The molecular recognition of 4-Carboxy-4'-sulfoazobenzene relies on macrocyclic hosts with cavities of a complementary size, shape, and electronic character. Commonly employed hosts for azobenzene derivatives include cyclodextrins (CDs) and cucurbit[n]urils (CBs). nih.govoatext.com

Cyclodextrins : These cyclic oligosaccharides possess a hydrophobic inner cavity and a hydrophilic exterior. β-Cyclodextrin, with its suitably sized cavity, is a particularly effective host for the azobenzene core. nih.gov

Cucurbit[n]urils : These pumpkin-shaped macrocycles feature a hydrophobic cavity and two polar, carbonyl-fringed portals. They are known for their ability to form highly stable complexes with guest molecules in aqueous solutions. acs.org Cucurbit mdpi.comuril (CB mdpi.com) and Cucurbit ciac.jl.cnuril (CB ciac.jl.cn) are frequently used, with the larger CB ciac.jl.cn capable of encapsulating two guest molecules simultaneously. nih.govresearchgate.net

Calixarenes : p-Sulfonatocalix[n]arenes are another class of water-soluble macrocycles with a π-electron-rich three-dimensional cavity. Their sulfonate groups make them particularly adept at binding organic cations, a relevant feature when considering the potential protonation of the guest molecule. acs.org

The interaction between a host and a guest molecule is characterized by its binding affinity (association constant, K_a) and stoichiometry (the ratio of host to guest molecules in the complex). These parameters are crucial for designing functional supramolecular systems and are determined using techniques such as UV-visible spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. acs.orgfu-berlin.de

For azobenzene derivatives, the stoichiometry of the complex is highly dependent on the host molecule. With CB mdpi.com, a 1:1 host-guest ratio is typically observed, while the larger cavity of CB ciac.jl.cn often accommodates a 2:1 guest-to-host stoichiometry. nih.gov Similarly, studies with β-cyclodextrin and substituted azobenzenes like 4-hydroxyazobenzene and 4-aminoazobenzene (B166484) also show the formation of 1:1 complexes. nankai.edu.cnrsc.org

The binding affinities can be quite high, indicating stable complex formation. For example, the association constant for CB mdpi.com complexation with certain protonated azobenzene dyes can be in the range of 10^6 M⁻¹, significantly higher than typical affinities observed with cyclodextrins. nih.govacs.org

| Host Macrocycle | Guest Azobenzene Derivative | Stoichiometry (Host:Guest) | Association Constant (K_a) | Reference |

| Cucurbit mdpi.comuril (CB mdpi.com) | Protonated 4-(N,N'-dimethylamino)azobenzene | 1:1 | ~ 10⁶ M⁻¹ | nih.gov |

| Cucurbit ciac.jl.cnuril (CB ciac.jl.cn) | Various Azobenzene Guests | 1:2 | - | nih.gov |

| β-Cyclodextrin (β-CD) | 4-Hydroxyazobenzene | 1:1 | - | nankai.edu.cnrsc.org |

| β-Cyclodextrin (β-CD) | 4-Aminoazobenzene | 1:1 | - | nankai.edu.cnrsc.org |

The carboxyl (-COOH) and sulfo (-SO₃H) groups of 4-Carboxy-4'-sulfoazobenzene are pivotal in directing its non-covalent interactions within host-guest complexes. frontiersin.orgrsc.org

Electrostatic Interactions : In aqueous solution, the carboxyl and sulfo groups can deprotonate to form carboxylate (-COO⁻) and sulfonate (-SO₃⁻) anions, respectively. These charged groups engage in strong electrostatic interactions (ion-dipole or ion-ion) with charged or polar hosts. rsc.org For instance, the polarized carbonyl portals of cucurbiturils can engage in multiple ion-dipole interactions with cationic guests, a state that can be achieved by the protonation of the azobenzene nitrogen atoms under acidic conditions. nih.gov The presence of fixed anionic charges on the guest molecule enhances water solubility and provides specific recognition sites for cationic or polar hosts.

Construction of Self-Assembled Systems and Supramolecular Architectures

The programmed non-covalent interactions of 4-Carboxy-4'-sulfoazobenzene and its derivatives enable their use as building blocks for larger, well-ordered supramolecular structures. These self-assembled systems can range from two-dimensional networks on surfaces to complex three-dimensional polymers in solution. acs.orgacs.org

Azobenzene derivatives functionalized with carboxylic acids have been shown to form stable, ordered monolayers on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG). frontiersin.orgresearchgate.net The assembly is driven by the formation of predictable hydrogen-bonding networks between the carboxylic acid groups. ciac.jl.cnacs.org

Furthermore, the host-guest complexes themselves can act as monomers for supramolecular polymerization. For example, inclusion complexes of β-cyclodextrin with azobenzene derivatives can self-assemble into extended linear or wave-like architectures in the solid state, stabilized by intermolecular hydrogen bonds and π-π stacking interactions. nankai.edu.cnrsc.org A light-driven linear helical supramolecular polymer has been constructed through the molecular recognition between a bis(p-sulfonatocalix researchgate.netarene) host and a pseudorotaxane containing an azobenzene unit, demonstrating the potential for creating highly complex and functional architectures. nih.gov

Development of Chemo- and Bio-Sensors Utilizing 4-Carboxy-4'-sulfoazobenzene as a Recognition Element

The photochromic nature of the azobenzene core provides a mechanism for creating sensors. The reversible isomerization between the trans and cis forms leads to significant changes in molecular geometry, dipole moment, and UV-visible absorption spectra. These changes can be harnessed to signal the presence of an analyte.

While specific sensors based on 4-Carboxy-4'-sulfoazobenzene are not extensively documented, the principles are well-established with similar derivatives. researchgate.net For instance, azobenzene-functionalized surfaces have been used to create photoresponsive biosensors where cell adhesion and release are controlled by light, allowing for the detection of cellular interactions. nih.gov The binding of a target molecule can influence the isomerization process or the stability of a host-guest complex, which can be detected optically or electrochemically. The incorporation of azobenzene derivatives into organic optoelectronic transistors allows for the modulation of electrical signals in response to light, providing a platform for advanced biosensing applications. nih.gov

Integration into Responsive Materials for Advanced Chemical Systems

The integration of 4-Carboxy-4'-sulfoazobenzene into polymers, gels, and other materials imparts them with stimuli-responsive properties. rsc.orgresearchgate.net The most prominent response is to light, leveraging the trans-cis isomerization to induce macroscopic changes in the material. mdpi.combeilstein-journals.org

This photo-switching capability has been used to create a variety of "smart" materials:

Photo-controlled Surfaces : Self-assembled monolayers of carboxylic azobenzene derivatives on surfaces can be used to reversibly alter surface properties like friction and wettability with light. frontiersin.orgresearchgate.net

Light-Gated Drug Delivery : The carboxyl and sulfo groups make the molecule compatible with hydrogel networks. The photoisomerization of the azobenzene units within the hydrogel can trigger changes in the gel's structure, leading to the controlled release of encapsulated molecules. researchgate.net

Photo-mechanical Actuators : When incorporated into liquid crystal polymers or other polymer networks, the change in molecular shape during isomerization can generate mechanical stress, causing the material to bend, contract, or expand in response to light.

The combination of photo-responsiveness with the specific binding capabilities afforded by the carboxyl and sulfo groups makes 4-Carboxy-4'-sulfoazobenzene a highly versatile component for the design of advanced, functional materials.

Theoretical and Computational Investigations of 4 Carboxy 4 Sulfoazobenzene

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Spectroscopic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 4-carboxy-4'-sulfoazobenzene. researchgate.net By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, orbital energies, and spectroscopic characteristics with high accuracy. aun.edu.eg

Electronic Structure and Molecular Orbitals: DFT calculations, often using functionals like B3LYP with a split-valence basis set (e.g., 6-31G(d)), are employed to determine the optimized, lowest-energy structure of the molecule. researchgate.netaun.edu.eg These calculations reveal key details about the distribution of electrons. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is predominantly localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity; a large gap suggests high stability. researchgate.netnih.gov For azobenzene (B91143) derivatives, the electronic structure is dominated by the delocalized π-system spanning the two aromatic rings and the central azo bridge. ias.ac.in

Spectroscopic Properties: Computational methods can predict various spectroscopic properties. Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) that correspond to electronic transitions, such as the n→π* and π→π* transitions characteristic of the azo group. Vibrational frequencies calculated via DFT can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of specific vibrational modes to functional groups within the molecule. researchgate.net

Table 6.1: Representative Data from Quantum Chemical Calculations This table illustrates typical parameters obtained from DFT calculations for an organic molecule like 4-carboxy-4'-sulfoazobenzene.

| Calculated Parameter | Typical Value/Description | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | -1.5 to -2.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap | ~4.5 eV | Indicates electronic stability and low chemical reactivity. researchgate.net |

| Dipole Moment | 5 - 10 Debye | Measures the overall polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) | Shows negative potential near O atoms (carboxy/sulfo) and positive potential near H atoms. | Predicts sites for electrophilic and nucleophilic attack. |

| Calculated λmax (UV-Vis) | ~320-350 nm (π→π), ~440-450 nm (n→π) | Corresponds to electronic transitions; responsible for the molecule's color. |

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum chemical calculations often focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. researchgate.net MD simulations model the movements of every atom in the molecule by solving Newton's equations of motion, offering deep insights into its flexibility and interactions with its environment, such as a solvent. researchgate.netyoutube.com

Conformational Analysis: The 4-carboxy-4'-sulfoazobenzene molecule possesses significant conformational flexibility, primarily due to the rotation around the single bonds connecting the aromatic rings to the central azo group. MD simulations can explore the vast conformational landscape of the molecule, identifying the most stable and frequently occurring shapes (conformations) in different environments. chemrxiv.org A key aspect for azobenzene derivatives is the trans-cis isomerization around the N=N double bond, a process that can be studied using specialized enhanced sampling MD techniques.

Table 6.2: Key Insights from Molecular Dynamics Simulations

| Analysis Type | Information Gained | Relevance |

| Root Mean Square Deviation (RMSD) | Tracks the stability of the molecule's conformation over the simulation time. | Confirms if the simulation has reached equilibrium. |

| Radius of Gyration (Rg) | Measures the compactness of the molecule. | Reveals changes in overall shape, such as unfolding or collapsing. chemrxiv.org |

| Radial Distribution Function (RDF) | Describes the probability of finding solvent molecules at a certain distance from the solute. | Characterizes the solvation shell and specific solute-solvent interactions. |

| Hydrogen Bond Analysis | Quantifies the number and lifetime of hydrogen bonds between the molecule and solvent. | Explains solubility and the influence of polar functional groups. mdpi.com |

| Principal Component Analysis (PCA) | Identifies the dominant collective motions of the atoms in the molecule. | Reveals the primary modes of conformational flexibility. mdpi.com |

Computational Modeling of Reaction Mechanisms in Synthesis and Degradation Pathways

Computational modeling is a powerful asset for investigating the complex chemical transformations involved in the synthesis and degradation of 4-carboxy-4'-sulfoazobenzene. By mapping the potential energy surface of a reaction, chemists can identify transition states, calculate activation energies, and predict the most likely reaction pathways.

Synthesis Pathway Modeling: The synthesis of azo dyes typically involves a diazotization reaction followed by an azo coupling. canada.ca

Diazotization: Computational models can simulate the nitrosation of a primary aromatic amine (like 4-aminobenzoic acid) by nitrous acid to form a diazonium salt. canada.ca These models help determine the energetics and mechanism of this multi-step process.

Azo Coupling: The subsequent electrophilic substitution reaction, where the diazonium salt couples with an electron-rich aromatic compound (like 4-aminobenzenesulfonic acid), can also be modeled. These calculations clarify the regioselectivity and the energy barrier associated with the formation of the crucial N=N bond.

Degradation Pathway Modeling: The azo bond is often the most chemically labile part of the molecule. canada.ca

Reductive Cleavage: The most common degradation pathway is the reductive cleavage of the azo bond, which breaks the molecule into its constituent aromatic amines. canada.cawur.nl Computational models can simulate this reduction, for instance, by zero-valent iron (Fe⁰), to understand the mechanism and predict the resulting products: 4-aminobenzoic acid and 4-aminobenzenesulfonic acid. wur.nl

Oxidative Degradation: Modeling reactions with strong oxidizing agents like ozone or hydroxyl radicals can elucidate the mechanism of oxidative degradation, which attacks the aromatic rings and the azo bridge, leading to mineralization. canada.ca

Table 6.3: Computational Modeling of Key Reaction Steps

| Reaction Pathway | Modeled Step | Computational Insight Provided |

| Synthesis | Diazotization of 4-aminobenzoic acid | Mechanism and energy profile of N-nitroso compound formation. canada.ca |

| Synthesis | Azo coupling with 4-aminobenzenesulfonic acid | Transition state structure and activation energy for C-N bond formation. |

| Degradation | Reductive cleavage of the azo bond | Electron transfer mechanism and energetics of N=N bond breaking. wur.nl |

| Degradation | Aerobic degradation of resulting amines | Modeling the enzymatic or oxidative breakdown of 4-aminobenzoic acid and 4-aminobenzenesulfonic acid. wur.nl |

Prediction of Intermolecular Interactions and Host-Guest Binding Energetics

The ability of 4-carboxy-4'-sulfoazobenzene to interact with other molecules is central to its application in areas like supramolecular chemistry and sensor technology. Computational methods are widely used to predict the strength and nature of these non-covalent interactions.

Host-Guest Binding: This compound can act as a "guest" molecule, binding within the cavity of a larger "host" molecule (e.g., cyclodextrins, cucurbiturils).

Molecular Docking: This technique is used to predict the preferred orientation (the "binding mode") of the guest molecule within the host's binding site. Docking algorithms sample many possible conformations and score them to identify the most favorable interactions.

Binding Free Energy Calculations: Following docking, more rigorous methods are used to calculate the binding free energy (ΔG), which determines the stability of the host-guest complex. Methods range from fast but approximate empirical scoring functions to more accurate but computationally intensive approaches like Free Energy Perturbation (FEP) or semiempirical quantum mechanics methods like GFN2-xTB. nih.gov These calculations are essential for quantitatively predicting binding affinity. nih.govnih.gov

The results of these predictions can be compared with experimental data from techniques like isothermal titration calorimetry (ITC) to validate and refine the computational models. nih.gov

Table 6.4: Computational Prediction of Host-Guest Interactions

| Computational Method | Purpose | Key Output |

| Molecular Docking | Predict the binding pose of the guest in the host cavity. | A ranked list of possible binding modes with associated scores. |

| MM/PBSA or MM/GBSA | Estimate binding free energy from MD simulation snapshots. | An estimated ΔG of binding. |

| Semiempirical (GFN2-xTB) | Provide a quantum mechanics-based calculation of binding energy at lower computational cost. nih.gov | Accurate binding free energy predictions (e.g., with RMSE of 1-2 kcal/mol). nih.gov |

| Alchemical Free Energy (FEP/TI) | Rigorously calculate the free energy difference between bound and unbound states. | A highly accurate prediction of ΔG to compare with experimental values. |

Analytical Chemistry Applications and Methodologies Based on 4 Carboxy 4 Sulfoazobenzene

Spectrophotometric Determination of Metal Ions Using 4-Carboxy-4'-sulfoazobenzene as a Ligand

Spectrophotometry is a widely used analytical technique for the quantitative determination of metal ions. This method relies on the formation of a colored complex between a metal ion and a chromogenic organic reagent, which can be measured by its light absorption. sielc.com Organic ligands containing functional groups like those in 4-Carboxy-4'-sulfoazobenzene (carboxyl and sulfo groups) have the potential to form stable complexes with metal ions. canada.ca The formation of such a metal-ligand complex often results in a shift in the maximum absorption wavelength (λmax) and an increase in the molar absorptivity, providing a basis for quantitative analysis.

Despite the theoretical potential of 4-Carboxy-4'-sulfoazobenzene to act as a chromogenic ligand, a review of scientific literature does not yield specific studies where it has been employed for the spectrophotometric determination of metal ions. Research on similar azo dyes, however, demonstrates the general principles that would apply. For instance, related azo compounds are used for the determination of various metal ions, including copper (II), zinc (II), and mercury (II). ajcnews.org

The development of a spectrophotometric method for metal ion determination requires the optimization of several parameters to ensure the sensitivity and accuracy of the analysis. These conditions influence the formation and stability of the metal-ligand complex.

Key parameters that would require optimization for a hypothetical method using 4-Carboxy-4'-sulfoazobenzene include:

pH of the solution: The pH is a critical factor as it affects the deprotonation of the ligand's functional groups (carboxyl and sulfo groups), which in turn influences its chelating ability.

Ligand Concentration: An adequate excess of the ligand is necessary to ensure the complete complexation of the metal ion.

Reaction Time and Temperature: The time required for the complex to form and the stability of the complex over time at a given temperature must be established.

Solvent System: The choice of solvent can influence the solubility of the ligand and the complex, as well as the spectral characteristics.

The spectral characteristics of the resulting complex, such as the maximum absorption wavelength (λmax) and the molar absorptivity (ε), would need to be determined to establish the sensitivity of the method. A higher molar absorptivity indicates a more sensitive method.

While no specific data exists for 4-Carboxy-4'-sulfoazobenzene, the following table illustrates typical data that would be generated during the optimization of a spectrophotometric method for a metal ion (Mⁿ⁺) using a hypothetical ligand.

| Parameter | Optimized Value/Range |

| pH | 5.0 - 7.5 |

| λmax of Ligand | 380 nm |

| λmax of Mⁿ⁺-Ligand Complex | 450 nm |

| Molar Absorptivity (ε) | 2.5 x 10⁴ L mol⁻¹ cm⁻¹ |

| Reaction Time | 15 minutes |

| Temperature | 25 °C |

This table is illustrative and not based on experimental data for 4-Carboxy-4'-sulfoazobenzene.

In any real-world sample analysis, the presence of other ions can interfere with the accurate determination of the target metal ion. Interference studies are therefore crucial to assess the selectivity of the analytical method. Common interfering ions are tested to determine their tolerance limits, which is the maximum concentration of the foreign ion that does not cause a significant error in the determination of the target analyte.

Should 4-Carboxy-4'-sulfoazobenzene be used as a ligand, its selectivity towards a target metal ion would need to be rigorously evaluated. If significant interference is observed, various strategies can be employed to enhance selectivity:

Use of Masking Agents: Masking agents are chemicals that form stable complexes with interfering ions, preventing them from reacting with the primary ligand.

pH Adjustment: By carefully controlling the pH, it is sometimes possible to selectively form the complex with the target metal ion while minimizing the formation of complexes with interfering ions.

Extraction: Liquid-liquid extraction can be used to separate the target metal complex from interfering species.

The following table provides an example of interference data that would be collected for a hypothetical spectrophotometric method.

| Interfering Ion | Tolerance Ratio (Interfering Ion : Target Ion) |

| Na⁺, K⁺, Cl⁻ | > 1000 |

| Ca²⁺, Mg²⁺ | 500 |

| Fe³⁺ | 100 (500 with masking agent) |

| Cu²⁺ | 50 (200 with masking agent) |

This table is illustrative and not based on experimental data for 4-Carboxy-4'-sulfoazobenzene.

Electrochemical Sensing Applications

Electrochemical sensors offer a powerful alternative to spectrophotometric methods, providing high sensitivity, rapid response, and the potential for miniaturization. sigmaaldrich.comnih.govanr.frrsc.orgchemmethod.commdpi.com These sensors typically involve an electrode modified with a specific material that interacts with the analyte of interest, leading to a measurable electrical signal.

Azo compounds can be electrochemically active, and their reduction or oxidation can be monitored using techniques like voltammetry. The carboxyl and sulfo groups in 4-Carboxy-4'-sulfoazobenzene could facilitate its immobilization onto an electrode surface, for example, a glassy carbon electrode. Such a modified electrode could then potentially be used for the detection of various analytes.

However, a thorough search of the scientific literature reveals no specific studies on the development or application of electrochemical sensors based on 4-Carboxy-4'-sulfoazobenzene. The research in this area tends to focus on other functionalized organic molecules and nanomaterials for electrode modification. nih.govrsc.orgchemmethod.commdpi.com

Development of Novel Analytical Reagents and Indicators

Organic dyes, including azo compounds, are often used as indicators in analytical chemistry, for example, as pH indicators or metallochromic indicators. aascit.orgfda.gov The color of these compounds changes in response to a change in pH or upon complexation with a metal ion. The auxochromic groups, such as the carboxylic acid and sulfonic acid groups in 4-Carboxy-4'-sulfoazobenzene, can influence the color and the pH range over which a color change occurs. canada.ca

Despite these general principles, there is no documented evidence in the scientific literature of 4-Carboxy-4'-sulfoazobenzene being developed or utilized as a novel analytical reagent or indicator for titrations or other analytical techniques. While its structural features suggest potential in this area, its practical application remains unexplored or unpublished.

Future Perspectives and Emerging Research Avenues

Integration of 4-Carboxy-4'-sulfoazobenzene into Advanced Nanomaterials and Hybrid Systems

The integration of 4-carboxy-4'-sulfoazobenzene and similar sulfonated azo compounds into advanced nanomaterials and hybrid systems is a rapidly developing field. The carboxyl and sulfo functional groups make this molecule an ideal candidate for anchoring onto various nanostructures, including nanoparticles and metal-organic frameworks (MOFs). This functionalization can impart light-responsive properties to the nanomaterials, opening up possibilities for a range of applications.

Researchers are exploring the use of these hybrid materials in areas such as:

Targeted Drug Delivery: Light-responsive nanomaterials can be designed to release a therapeutic payload when exposed to a specific wavelength of light, allowing for precise spatial and temporal control over drug administration.

Sensors and Actuators: The structural changes that azobenzenes undergo upon photoisomerization can be harnessed to create nanoscale sensors and actuators that respond to optical stimuli. rsc.org

Optical Data Storage: The reversible nature of the trans-cis isomerization offers potential for high-density optical information storage at the molecular level. beilstein-journals.org

A bacterial strain has been identified that can utilize 4-carboxy-4'-sulfoazobenzene as its sole source of carbon and energy, suggesting potential for bioremediation applications of materials containing this compound. uni-stuttgart.decanada.ca

Exploitation of Photochromic Properties of Azobenzenes in Functional Design (General Azobenzene (B91143) context)

Azobenzene and its derivatives are renowned for their photochromic properties, undergoing reversible isomerization between their trans (E) and cis (Z) forms upon light irradiation. beilstein-journals.orgresearchgate.net The trans isomer is generally more stable, but irradiation with UV light (typically 320–350 nm) can induce a transition to the cis isomer. beilstein-journals.org This process is often reversible either thermally or by irradiation with light of a different wavelength, commonly in the visible or blue region of the spectrum (400–450 nm). beilstein-journals.orgresearchgate.net

This light-induced switching leads to significant changes in the molecule's physical and chemical properties, including:

Molecular Geometry: A notable change in the distance between the ends of the molecule occurs, with a difference of approximately 7 Å between the trans and cis isomers. beilstein-journals.org

Dipole Moment: The isomerization process alters the molecule's dipole moment. beilstein-journals.org

Absorption Spectrum: The two isomers exhibit distinct absorption spectra, which is the basis for their photochromic behavior. beilstein-journals.org

These photo-responsive characteristics are being exploited in the functional design of "smart" materials and molecular devices. rsc.orgresearchgate.net For instance, the incorporation of azobenzene units into polymers can lead to light-controllable changes in material properties like shape, solubility, and permeability. In the realm of biology, azobenzene-modified biomolecules, such as peptides and nucleic acids, are being developed to enable the photocontrol of biological processes. acs.org The ability to reversibly alter the structure and function of molecules with high spatiotemporal resolution using light is a key advantage driving this research. acs.org

| Property | trans-Azobenzene | cis-Azobenzene |

| Stability | More stable (~12 kcal/mol) beilstein-journals.org | Less stable |

| Isomerization Trigger | UV light (320-350 nm) beilstein-journals.org | Visible light (400-450 nm) or heat beilstein-journals.org |

| Geometry | Planar rsc.org | Non-planar rsc.org |

Green Chemistry Approaches in the Synthesis and Application of Sulfonated Azo Compounds

Traditional methods for synthesizing azo dyes often involve harsh conditions and the use of hazardous chemicals. rsc.org In recent years, there has been a significant push towards developing greener and more sustainable synthetic routes for sulfonated azo compounds. These efforts align with the principles of green chemistry, aiming to reduce waste, minimize the use of toxic substances, and improve energy efficiency.

Key developments in the green synthesis of azo compounds include:

Solvent-Free Reactions: Performing reactions in the absence of volatile organic solvents, often using techniques like grinding, reduces environmental impact. rsc.orgresearchgate.net

Use of Solid Acid Catalysts: Heterogeneous catalysts, such as sulfonic acid functionalized magnetic nanoparticles, can replace corrosive liquid acids. rsc.orgresearchgate.net These catalysts are often recyclable, further enhancing the sustainability of the process. rsc.org

Mild Reaction Conditions: Newer methods aim to conduct reactions at room temperature, avoiding the need for energy-intensive heating or cooling. rsc.orgtandfonline.com

Alternative Diazotization Reagents: The use of reagents like methyl nitrite (B80452) offers a cleaner alternative for the preparation of aryl diazonium ions. scirp.org

These green methodologies not only make the synthesis of sulfonated azo compounds more environmentally friendly but also often lead to higher yields, simpler purification procedures, and improved stability of intermediates. researchgate.nettandfonline.com

Synergistic Computational and Experimental Design in Chemical Research

The combination of computational modeling and experimental work has become a powerful strategy in modern chemical research, particularly in the design and understanding of functional molecules like azobenzene derivatives. Computational methods, such as Time-Dependent Density Functional Theory (TDDFT), allow for the prediction of molecular properties before synthesis, saving time and resources. rochester.edu

This synergistic approach offers several advantages:

Predictive Power: Computational models can accurately predict properties like absorption spectra and the effects of different substituents on the photoisomerization process. rochester.eduacs.org This allows researchers to screen potential candidates and prioritize synthetic efforts on the most promising molecules.

Mechanistic Insights: Joint experimental and computational studies can provide a deeper understanding of the excited-state behavior and deactivation pathways of photochromic molecules. acs.orgpolimi.it This knowledge is crucial for the rational design of azobenzene derivatives with tailored properties, such as specific absorption wavelengths or enhanced photoisomerization quantum yields. acs.orgpolimi.it

Guided Design: Computational results can guide the design of new molecules with desired functionalities. mdpi.com For example, by understanding how different structural modifications influence the electronic properties, researchers can design azobenzenes that absorb in the visible or near-infrared range, which is beneficial for biological applications. acs.org

The iterative cycle of computational prediction, experimental validation, and further refinement of theoretical models accelerates the discovery and optimization of new functional materials based on sulfonated azo compounds. acs.orgmdpi.com

Q & A

Q. What are the key physicochemical properties of 4-carboxy-4'-sulfoazobenzene, and how do they influence its reactivity in aqueous systems?

4-Carboxy-4'-sulfoazobenzene is an azo dye derivative with two sulfonic acid groups and a carboxylic acid moiety, conferring high water solubility and pH-dependent ionization. Its absorption maxima in the visible range (e.g., ~400–500 nm) make it suitable for spectrophotometric analysis . The sulfonate groups enhance electrostatic interactions with cationic species, which is critical in applications like metal ion chelation or adsorption studies. Researchers should characterize its stability using UV/Vis spectroscopy under varying pH (2–12) and temperature (20–80°C) to identify optimal experimental conditions .

Q. What standard analytical methods are used to quantify 4-carboxy-4'-sulfoazobenzene in complex matrices?

Reverse-phase HPLC with UV detection (λ = 350–450 nm) is widely used due to the compound’s strong chromophore. For environmental samples, solid-phase extraction (SPE) with C18 cartridges improves detection limits. Spectrophotometric titration with transition metals (e.g., Sn(II) or Ti(IV)) can also quantify the compound via complex formation, monitored at 500–600 nm . Calibration curves should be validated in the presence of interfering ions (e.g., Fe³⁺, Cu²⁺) to ensure specificity .

Advanced Research Questions

Q. How can researchers design experiments to investigate the microbial degradation of 4-carboxy-4'-sulfoazobenzene under anaerobic vs. aerobic conditions?

- Anaerobic: Use batch reactors with sludge inoculum and redox mediators (e.g., quinones) to stimulate azoreductase activity. Monitor decolorization via UV/Vis and confirm mineralization via TOC analysis. Control for sulfate-reducing bacteria, as sulfonate groups may release sulfite .

- Aerobic: Isolate strains (e.g., Pseudomonas spp.) capable of cleaving the azo bond. Use mineral salts media with the compound as the sole carbon source. Track intermediates (e.g., 4-aminobenzoic acid) via LC-MS .

Reference strains: Blümel et al. (1998) isolated a strain that degrades 4-carboxy-4'-sulfoazobenzene with >90% efficiency in 48 hours under aerobic conditions .

Q. What metabolic pathways are implicated in the bacterial degradation of 4-carboxy-4'-sulfoazobenzene, and how can conflicting data on intermediate products be resolved?

The pathway typically involves:

Azo bond reduction via azoreductases, producing aromatic amines.

Desulfonation of the sulfonate group, yielding intermediates like 4-carboxyazobenzene.

Ring cleavage by dioxygenases.

Conflicting reports on intermediate persistence (e.g., sulfonated vs. non-sulfonated amines) may arise from strain-specific enzyme activity. To resolve this:

Q. How can 4-carboxy-4'-sulfoazobenzene be utilized as a ligand for selective metal ion determination in environmental samples?

The compound forms stable complexes with Sn(II) and Ti(IV) at pH 3–5, detectable via UV/Vis spectroscopy (λ = 560 nm for Sn(II); λ = 620 nm for Ti(IV)). Pre-concentration using ion-exchange resins improves sensitivity. Competing ions (e.g., Al³⁺) are masked with EDTA. Validation via ICP-MS is recommended to confirm accuracy .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported degradation efficiencies of 4-carboxy-4'-sulfoazobenzene across studies?

Discrepancies often arise from:

- Inoculum source: Activated sludge vs. pure cultures.

- Redox conditions: Anaerobic systems may show incomplete mineralization vs. aerobic systems.

- Analytical methods: HPLC vs. spectrophotometry may underestimate intermediates.

Mitigation strategies: - Replicate experiments under identical conditions (pH, temperature, inoculum).

- Use standardized positive controls (e.g., Acid Orange 7) for comparative studies .

Methodological Recommendations

Q. What experimental controls are essential for studies on 4-carboxy-4'-sulfoazobenzene adsorption onto biochar or synthetic adsorbents?

- Blank controls: Adsorbent without dye to assess background interference.

- Negative controls: Non-functionalized adsorbents (e.g., activated carbon) to isolate the role of surface groups.

- Kinetic models: Fit data to pseudo-second-order and Langmuir isotherm models to differentiate physisorption vs. chemisorption .

Q. How can advanced spectroscopic techniques elucidate the interaction between 4-carboxy-4'-sulfoazobenzene and biomolecules?

- FT-IR: Identify binding sites (e.g., sulfonate groups interacting with proteins).

- Fluorescence quenching: Measure binding constants with serum albumin.

- DFT calculations: Model electron transfer mechanisms during complexation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.